3',5'-Dichloro-2'-methylphenacyl bromide

描述

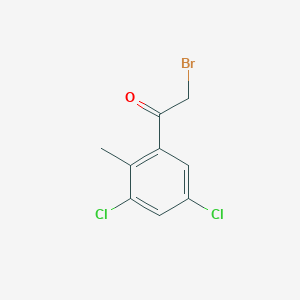

3’,5’-Dichloro-2’-methylphenacyl bromide is an organic compound with the molecular formula C9H8BrCl2O It is a derivative of phenacyl bromide, where the phenyl ring is substituted with chlorine atoms at the 3’ and 5’ positions and a methyl group at the 2’ position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-2’-methylphenacyl bromide typically involves the bromination of 3’,5’-dichloro-2’-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of 3’,5’-Dichloro-2’-methylphenacyl bromide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

化学反应分析

Types of Reactions

3’,5’-Dichloro-2’-methylphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

Nucleophilic Substitution: The major products are substituted phenacyl derivatives.

Oxidation: The major products include ketones and carboxylic acids.

Reduction: The major products are alcohols and alkanes.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 3',5'-Dichloro-2'-methylphenacyl bromide exhibit cytotoxic properties against various cancer cell lines. For instance, modifications of related phenacyl derivatives have shown promising results in inhibiting the growth of A549 lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use . The introduction of electron-donating groups in the structure has been found to enhance cytotoxicity, suggesting that substituents play a crucial role in the compound's effectiveness against cancer cells.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antibacterial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, which is typical for compounds with similar structural characteristics . This property positions the compound as a potential candidate for developing new antimicrobial agents.

Organic Synthesis Applications

Reagent in Chemical Reactions

this compound serves as an important reagent in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of diverse organic compounds. Its electrophilic nature allows it to react with nucleophiles such as amines and alcohols, facilitating the synthesis of more complex molecules .

Case Study: Synthesis of Phenacyl Derivatives

In a documented case study, researchers utilized this compound as a starting material to synthesize a series of phenacyl derivatives. The study highlighted the compound's versatility in generating new derivatives with varying biological activities. The reaction conditions were optimized to achieve high yields, demonstrating its practical application in laboratory settings .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Induction of apoptosis via caspase activation |

| Compound X | MCF-7 | 21.99 | Inhibition of cell proliferation |

| Compound Y | HeLa | 10.33 | Disruption of mitochondrial function |

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | TBD | 100 |

| Escherichia coli | TBD | 100 |

| Pseudomonas aeruginosa | TBD | 100 |

作用机制

The mechanism of action of 3’,5’-Dichloro-2’-methylphenacyl bromide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical studies.

相似化合物的比较

Similar Compounds

- 3’,5’-Dichloro-2’-methylphenylboronic acid

- 3’,5’-Dichloro-2’-methylacetophenone

- 3’,5’-Dichloro-2’-methylbenzyl alcohol

Uniqueness

3’,5’-Dichloro-2’-methylphenacyl bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a bromine atom makes it a versatile compound for various synthetic and research applications.

生物活性

3',5'-Dichloro-2'-methylphenacyl bromide is an organic compound with the molecular formula C₉H₈BrCl₂O. It is a derivative of phenacyl bromide, characterized by the substitution of chlorine atoms at the 3' and 5' positions of the phenyl ring, along with a methyl group at the 2' position. This unique structural configuration contributes to its biological activity, particularly as an alkylating agent in biochemical research.

The primary mechanism of action for this compound involves its ability to act as an alkylating agent . The bromine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can inhibit enzyme activity or modify protein function, making it valuable in various biochemical studies and applications in medicinal chemistry.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols).

- Oxidation : The compound can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the compound into alcohols or alkanes.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating its effectiveness in inhibiting cell proliferation:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 32.4 ± 2.2 |

| MDA-MB-231 (breast) | 21.99 |

The cytotoxicity is attributed to its ability to induce apoptosis through the activation of pathways involving caspase-3 and p53, which are crucial for programmed cell death and tumor suppression .

Enzyme Inhibition

In addition to its cytotoxic properties, this compound has been studied for its role in enzyme inhibition. By modifying enzyme activity through alkylation, it serves as a useful tool for probing enzyme mechanisms and studying protein interactions. For example, it has been shown to significantly inhibit certain kinases involved in cell signaling pathways critical for cancer progression .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on A549 cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including elevated levels of caspase-3 and Bax expression .

- Enzyme Activity Modification : Research demonstrated that treatment with this compound resulted in substantial modifications to enzyme kinetics in various assays, showcasing its potential as a biochemical probe .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3',5'-dichloro-2'-methylphenacyl bromide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via halogenation of a pre-functionalized acetophenone derivative. For example, bromination using H₂O₂ and KBr in acidic conditions (pH = 1) at 25°C has been effective for analogous benzyl bromide derivatives . Alternatively, mercuric bromide (HgBr₂) in acetone or toluene may facilitate halogen exchange, as demonstrated in the synthesis of mercury-containing bromides .

- Critical Factors : Temperature control (e.g., avoiding decomposition above 126°C ), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess KBr improves bromide incorporation ).

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and methyl groups). Coupling constants in aromatic regions resolve positional isomerism .

- X-ray Crystallography : Single-crystal analysis is critical for unambiguous confirmation. For example, toluene or ethyl acetate recrystallization yields well-defined crystals, as seen in related brominated aromatics .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., Br⁻ clusters).

Q. What are the stability considerations for this compound under varying storage and reaction conditions?

- Degradation Pathways : Hydrolysis of the bromide group in aqueous media (even trace moisture) can form hydroxy byproducts. Decomposition is accelerated at temperatures >100°C .

- Storage Recommendations : Anhydrous conditions (desiccated, inert gas atmosphere), low temperatures (0–6°C), and protection from light, as shown for brominated phenylboronic acids .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?

- Case Study : Discrepancies in SN2 vs. SN1 mechanisms may arise from solvent polarity effects. In DMSO, bromide dissociation is favored (SN1), while in THF, bimolecular pathways dominate. Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can clarify substituent effects .

- Contradictory Evidence : Conflicting reports on reaction rates with amines may stem from competing elimination pathways. GC-MS monitoring of side products (e.g., alkenes) is advised .

Q. What strategies mitigate challenges in isolating this compound from complex reaction mixtures containing positional isomers?

- Separation Techniques :

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves chloro-bromo isomers .

- Crystallization : Fractional crystallization in toluene (mp differences: e.g., 30°C vs. 191°C for brominated isomers ).

- Data Validation : Cross-reference retention times with synthesized standards and DFT-calculated dipole moments to predict elution orders .

Q. How does steric hindrance from the 2'-methyl group influence the electrophilicity of the phenacyl bromide moiety?

- Computational Insights : DFT calculations (e.g., B3LYP/6-31G*) show increased steric bulk reduces accessibility to nucleophiles, lowering reaction rates. Comparative studies with non-methylated analogs (e.g., 3',5'-dichlorophenacyl bromide) quantify this effect .

- Experimental Validation : Kinetic assays with thiols or amines under pseudo-first-order conditions reveal rate constants (k) 2–3x lower than unsubstituted analogs .

Methodological and Data Analysis Questions

Q. What analytical techniques are most robust for quantifying trace impurities (e.g., dehalogenated byproducts) in this compound?

- Techniques :

- HPLC-UV/ECD : Detects halogenated contaminants at ppm levels .

- ICP-MS : Quantifies residual metals (e.g., Hg from mercuric bromide catalysts) .

- Limitations : Co-elution of structurally similar impurities may require orthogonal methods (e.g., GC-MS for volatile byproducts ).

Q. How can reaction kinetics for bromide displacement in this compound be modeled to predict optimal catalytic conditions?

- Kinetic Modeling : Use a Langmuir-Hinshelwood approach for heterogeneous catalysis or Eyring-Polanyi equations for homogeneous systems. For example, H₂O₂/KBr systems show first-order dependence on bromide concentration .

- Data Interpretation : Arrhenius plots (ln k vs. 1/T) identify activation energies, while Hammett correlations (σ values for substituents) reveal electronic effects .

Q. Advanced Applications in Organic Synthesis

Q. What role does this compound serve in photoaffinity labeling or crosslinking studies?

- Mechanism : The phenacyl bromide group acts as a UV-activatable crosslinker, forming covalent bonds with proximal nucleophiles (e.g., proteins or DNA). Chloro substituents enhance stability under irradiation .

- Case Study : Analogous brominated compounds have been used to study enzyme active sites, with LC-MS/MS identifying crosslinked peptides .

Q. How can this compound be integrated into multicomponent reactions (MCRs) for synthesizing heterocyclic scaffolds?

- Example : React with thioureas and aldehydes in a Hantzsch-type reaction to form thiazoles. The methyl group sterically directs regioselectivity .

- Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h) and minimizes decomposition .

Q. Notes on Evidence Utilization

属性

IUPAC Name |

2-bromo-1-(3,5-dichloro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITIGNOXUSLDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。